2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide
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Overview
Description
2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide is a complex organic compound that features a phenyl group, a thiophene ring, and a triazole ring
Preparation Methods
The synthesis of 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Sulfonamide Group: This involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but they often include key signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and triazole-containing molecules. Compared to these compounds, 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}ethane-1-sulfonamide is unique due to the presence of both the thiophene and triazole rings, which can confer specific electronic and steric properties. Some similar compounds include:
Sulfanilamide: A simpler sulfonamide used as an antibiotic.
1,2,3-Triazole: A core structure in many bioactive molecules.
This compound’s unique combination of functional groups makes it a versatile and valuable molecule in various fields of research.
Properties
IUPAC Name |
2-phenyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c20-23(21,9-7-13-4-2-1-3-5-13)16-10-14-11-19(18-17-14)15-6-8-22-12-15/h1-6,8,11-12,16H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWLBFONJWWJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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